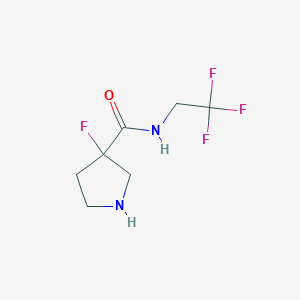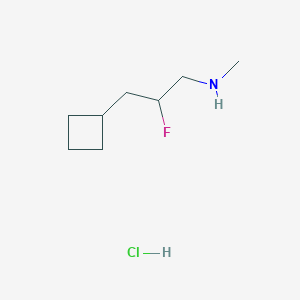
(3-Cyclobutyl-2-fluoropropyl)(methyl)amine hydrochloride
Übersicht
Beschreibung
(3-Cyclobutyl-2-fluoropropyl)(methyl)amine hydrochloride is a chemical compound with the molecular formula C_8H_16FNCl It is a derivative of cyclobutane and contains a fluorine atom, an amine group, and a hydrochloride salt
Wissenschaftliche Forschungsanwendungen
(3-Cyclobutyl-2-fluoropropyl)(methyl)amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of biological systems, particularly in the development of new pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3-Cyclobutyl-2-fluoropropyl)(methyl)amine hydrochloride typically involves the following steps:
Cyclobutylamine Formation: Cyclobutylamine is synthesized through the reduction of cyclobutanone.
Fluorination: The cyclobutylamine undergoes fluorination to introduce the fluorine atom at the 2-position, resulting in 2-fluorocyclobutylamine.
Alkylation: The 2-fluorocyclobutylamine is then alkylated with an appropriate alkyl halide to introduce the propyl group.
Amination: The resulting compound is further reacted with methylamine to form the final product.
Hydrochloride Formation: The amine is then converted to its hydrochloride salt by treating it with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions: (3-Cyclobutyl-2-fluoropropyl)(methyl)amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the compound to simpler amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or amine sites.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) and hydrogen gas (H_2) are used.
Substitution: Nucleophiles like sodium azide (NaN_3) and alkyl halides are used in substitution reactions.
Major Products Formed:
Oxidation Products: Alcohols, ketones, carboxylic acids.
Reduction Products: Simpler amines, alcohols.
Substitution Products: Various substituted amines and fluorinated compounds.
Wirkmechanismus
The mechanism by which (3-Cyclobutyl-2-fluoropropyl)(methyl)amine hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may act as an inhibitor or modulator of specific enzymes or receptors, leading to biological effects. The exact mechanism depends on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
(3-Cyclobutyl-2-fluoropropyl)(methyl)amine hydrochloride can be compared with other similar compounds, such as:
Cyclobutylamine: Similar structure but lacks the fluorine atom.
Fluoropropylamine: Similar fluorine content but different cycloalkane structure.
Methylamine Hydrochloride: Similar amine group but lacks the cyclobutyl and fluorine components.
Eigenschaften
IUPAC Name |
3-cyclobutyl-2-fluoro-N-methylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16FN.ClH/c1-10-6-8(9)5-7-3-2-4-7;/h7-8,10H,2-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWVYRRXTDLETCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(CC1CCC1)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


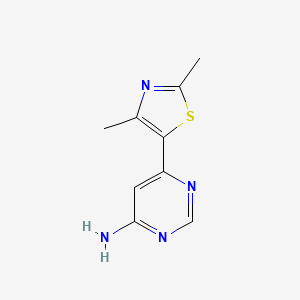

![6-[(4-Fluorophenoxy)methyl]-2-methylpyrimidin-4-amine](/img/structure/B1484110.png)

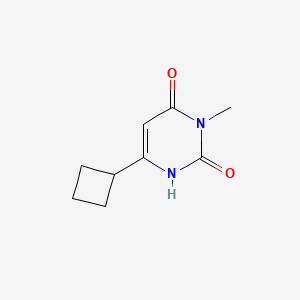
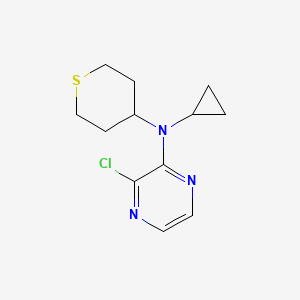
![6-[(4-Bromophenyl)methyl]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B1484120.png)
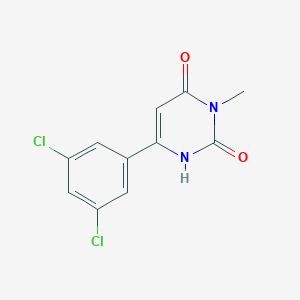

![2-Amino-1-(2-oxa-7-azaspiro[3.5]nonan-7-yl)propan-1-one](/img/structure/B1484124.png)

![1-{4-[3-(Hydroxymethyl)pyrrolidin-1-yl]piperidin-1-yl}ethan-1-one](/img/structure/B1484127.png)
![Methyl 6,6-difluoro-3-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B1484129.png)
